molecular formula NiSi2 B1143461 Nickel silicide (NiSi2) CAS No. 12201-89-7

Nickel silicide (NiSi2)

货号: B1143461
CAS 编号: 12201-89-7
分子量: 114.86
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Nickel silicide (NiSi2) is an intermetallic compound composed of nickel and silicon. It is known for its unique properties, including high thermal stability, low electrical resistivity, and excellent mechanical strength. These characteristics make nickel silicide an important material in various technological applications, particularly in the field of microelectronics where it is used to form contacts and interconnections in semiconductor devices .

准备方法

Nickel silicide can be synthesized through several methods, including:

    Solid-State Reaction: This involves the diffusion of nickel and silicon at elevated temperatures.

    Rapid Thermal Annealing: Nickel disilicide (NiSi2) can be prepared on silicon substrates by rapid thermal annealing.

    Spark Plasma Sintering: This technique involves the use of spark plasma sintering equipment to prepare nickel silicide electrodes and gradients.

化学反应分析

Nickel silicide undergoes various chemical reactions, including:

    Oxidation: Nickel silicide can oxidize at high temperatures, forming nickel oxide and silicon dioxide.

    Reduction: Nickel silicide can be reduced back to its elemental forms under certain conditions.

    Substitution: Nickel atoms in the silicide can be substituted with other metals, altering its properties.

Common reagents used in these reactions include chlorine gas (for oxidation) and hydrogen gas (for reduction). The major products formed from these reactions are nickel oxide, silicon dioxide, and elemental nickel .

科学研究应用

Applications in Microelectronics

1. Interconnects in Integrated Circuits

Nickel silicide is extensively used in the fabrication of interconnects within integrated circuits. Its low resistivity (approximately 34-50 μΩ·cm) allows for efficient electrical conduction, essential for high-performance electronic devices. NiSi2 forms at the junctions of nickel and silicon during heat treatment processes, providing a reliable electrical connection with minimal resistance .

2. Source/Drain Contacts in Transistors

In field-effect transistors (FETs), nickel silicide serves as a contact material for source and drain regions. The compound's ability to form a low-resistivity interface with silicon enhances device performance, particularly in advanced CMOS technologies. Studies indicate that NiSi2 can maintain stable performance even at high temperatures, which is crucial for modern semiconductor devices .

3. Phase Transition Dynamics

Recent research utilizing in situ transmission electron microscopy has revealed insights into the phase transition dynamics of nickel silicides during thermal processing. Understanding these transitions is vital for optimizing fabrication processes in nanowire structures and other nanoscale devices .

Applications in Materials Science

1. Coatings for Corrosion Resistance

Nickel silicide coatings are applied to nickel-based superalloys and stainless steels to enhance corrosion resistance. The compound’s stability under extreme conditions makes it suitable for aerospace and automotive applications where materials are exposed to harsh environments .

2. Catalysis

Nickel silicide has been investigated as a catalyst for hydrogenation reactions due to its unique electronic properties. Research shows that nickel silicide nanoparticles can serve as effective catalysts for unsaturated hydrocarbons, presenting an alternative to traditional catalytic materials .

Case Studies

Study Application Findings
Utlu et al. (2010)MicroelectronicsInvestigated the structural and electrical properties of NiSi2 films; demonstrated low sheet resistance and good thermal stability up to 1000 °C .
Sheehan et al. (2024)NanowiresExplored defect-controlled silicide formation dynamics; highlighted the role of defects in nonuniform nickel diffusion within nanowires .
Nature Communications (2020)Phase TransitionsConducted real-time studies on ultrathin nickel silicides; identified phase transitions critical for device engineering .

Challenges and Limitations

Despite its advantages, nickel silicide faces challenges that limit its application in ultra-scaled devices:

  • Thermal Instability : At temperatures approaching its melting point (~993 °C), NiSi2 may lose adhesion to silicon substrates, leading to agglomeration and increased sheet resistance .
  • Agglomeration at Small Scales : In thin films (<50 nm), nickel silicide tends to agglomerate more readily, which can adversely affect electrical performance .

作用机制

The mechanism of action of nickel silicide involves its interaction with silicon substrates. When nickel silicide is formed on a silicon substrate, it creates a low-resistivity contact that enhances the electrical properties of the device. The formation of nickel silicide involves the diffusion of nickel atoms into the silicon lattice, resulting in the formation of a stable intermetallic compound .

属性

IUPAC Name

nickel(2+);silicon(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni.2Si/q+2;2*+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYGNUPYSXKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si+4].[Si+4].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NiSi2+10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014290
Record name Nickel silicide (NiSi2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12201-89-7
Record name Nickel silicide (NiSi2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel silicide (NiSi2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel disilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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